molecular formula C20H24O6 B15593848 Demethylsonchifolin

Demethylsonchifolin

Cat. No.: B15593848
M. Wt: 360.4 g/mol
InChI Key: IOPBGRHISQTQKP-IGGDMHLHSA-N
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Description

Demethylsonchifolin is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(3aR,4R,6E,10Z,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid

InChI

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9-,12-5-,14-8+/t15-,16-,17+/m1/s1

InChI Key

IOPBGRHISQTQKP-IGGDMHLHSA-N

Origin of Product

United States

Foundational & Exploratory

Demethylsonchifolin: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Shanghái, China] – Demethylsonchifolin, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, known properties, and putative biological effects, with a focus on its potential modulation of inflammatory pathways.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₂₀H₂₄O₆ and a molecular weight of 360.4 g/mol . Its systematic IUPAC name is (3aR,4R,6E,10Z,11aR)-10-methyl-4-{[(2Z)-2-methylbut-2-enoyl]oxy}-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid. The structure features a ten-membered carbocyclic ring fused to a γ-lactone ring, a characteristic feature of many bioactive sesquiterpenoids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 956384-55-7
Molecular Formula C₂₀H₂₄O₆
Molecular Weight 360.4 g/mol
Predicted Boiling Point 563.2 ± 50.0 °C
Predicted Density 1.21 ± 0.1 g/cm³
Predicted pKa 4.49 ± 0.60

Spectral Data

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the numerous protons in different chemical environments, including olefinic protons, protons adjacent to oxygen atoms, and methyl groups. The ¹³C NMR spectrum would display 20 distinct signals, including those for carbonyl carbons, olefinic carbons, and carbons of the fused ring system.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ester side chain and other characteristic cleavages of the sesquiterpene lactone core.

Biological Activity and Signaling Pathways

This compound is isolated from Smallanthus sonchifolius, a plant commonly known as yacon. While specific studies on the biological activity of this compound are limited, related compounds and other sesquiterpenoid lactones have been reported to possess a range of biological effects, including anti-inflammatory properties.

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1] This pathway plays a central role in regulating the expression of pro-inflammatory genes, such as those encoding cytokines like TNF-α and IL-6. The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[2][3]

Although direct evidence is lacking for this compound, it is hypothesized that it may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This could occur through the inhibition of IκBα phosphorylation or by preventing the nuclear translocation of the p65 subunit.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation IkB->IkB Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB IkB_NFkB->IKK_Complex Inhibition NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n Translocation This compound This compound (Hypothesized) This compound->IKK_Complex Inhibition (Hypothesized) DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are generalized methodologies that can be adapted for its study.

Isolation of Sesquiterpenoids from Smallanthus sonchifolius

A general procedure for the isolation of sesquiterpenoids from the leaves of Smallanthus sonchifolius involves extraction with an organic solvent followed by chromatographic separation.

  • Extraction: Dried and powdered leaves of S. sonchifolius are extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.

  • Chromatography: The fraction containing the sesquiterpenoids is subjected to column chromatography on silica (B1680970) gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.[4]

Isolation_Workflow Start Dried S. sonchifolius Leaves Extraction Extraction (e.g., Ethanol) Start->Extraction Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC End Isolated this compound HPLC->End

General workflow for the isolation of this compound.
Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, a colorimetric MTT assay can be performed.[5][6]

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Cytokine Production Assay (ELISA)

The effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with different concentrations of this compound.

  • Stimulation: Induce an inflammatory response by stimulating the cells with an agent like lipopolysaccharide (LPS).

  • Supernatant Collection: Collect the cell culture supernatant containing the secreted cytokines.

  • ELISA: Perform a sandwich ELISA using specific antibodies for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's protocol. The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

To investigate the effect of this compound on the NF-κB signaling pathway, the levels of key proteins such as phosphorylated IκBα and nuclear p65 can be assessed by Western blotting.[2][3]

  • Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The band intensities can be quantified to determine the relative protein levels.

Conclusion

This compound represents a promising natural product for further investigation into its potential anti-inflammatory properties. While direct experimental evidence is currently limited, its structural similarity to other bioactive sesquiterpenoid lactones suggests that it may modulate key inflammatory signaling pathways such as the NF-κB pathway. The experimental protocols outlined in this guide provide a framework for researchers to explore the chemical and biological characteristics of this compound in greater detail, paving the way for potential applications in drug discovery and development. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Demethylsonchifolin (CAS No. 956384-55-7): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Demethylsonchifolin, a sesquiterpenoid natural product. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a framework for its potential investigation based on its chemical class and common mechanisms of related compounds. This includes a detailed overview of a key signaling pathway often modulated by sesquiterpenoids, the Nuclear Factor-kappa B (NF-κB) pathway, and a generalized experimental workflow for assessing its anti-inflammatory potential.

Core Compound Properties

This compound is a sesquiterpenoid isolated from the plant Smallanthus sonchifolius.[1] As a natural product, it represents a potential starting point for drug discovery efforts, particularly in the area of inflammation.

PropertyValueSource
CAS Number 956384-55-7[2][3][4][5]
Molecular Formula C20H24O6[4][6]
Molecular Weight 360.40 g/mol [4]
Chemical Class Sesquiterpenoids[1][4]
Physical Form Powder[4]
Purity Typically ≥95% (as determined by HPLC)[4]
Storage Recommended at -20°C[2]

Potential Biological Activity and Mechanism of Action

While specific biological activity data for this compound is not extensively documented, its classification as a sesquiterpenoid suggests a strong potential for anti-inflammatory properties. Many sesquiterpenoids are known to exert their effects by modulating key inflammatory signaling pathways. A primary target for such compounds is the NF-κB signaling cascade.

The NF-κB family of transcription factors plays a crucial role in regulating the expression of numerous genes involved in inflammation, immune responses, and cell survival.[4][7] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for investigation for compounds like this compound.

Canonical NF-κB Signaling Pathway.

Hypothetical Experimental Workflow for Investigating Anti-Inflammatory Activity

For a compound like this compound with limited published data, a structured experimental approach is necessary to elucidate its biological effects. The following workflow outlines a potential strategy for screening and characterizing its anti-inflammatory properties.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_moa Mechanism of Action cluster_invivo In Vivo Models Compound Acquisition Compound Acquisition In Vitro Screening In Vitro Screening Compound Acquisition->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies If active Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) In Vitro Screening->Cell Viability Assay (e.g., MTT) NO Production Assay (LPS-stimulated Macrophages) NO Production Assay (LPS-stimulated Macrophages) In Vitro Screening->NO Production Assay (LPS-stimulated Macrophages) Cytokine Quantification (e.g., ELISA for TNF-α, IL-6) Cytokine Quantification (e.g., ELISA for TNF-α, IL-6) In Vitro Screening->Cytokine Quantification (e.g., ELISA for TNF-α, IL-6) In Vivo Validation In Vivo Validation Mechanism of Action Studies->In Vivo Validation If promising Western Blot (p-IκB, IκB, p-p65) Western Blot (p-IκB, IκB, p-p65) Mechanism of Action Studies->Western Blot (p-IκB, IκB, p-p65) NF-κB Reporter Assay NF-κB Reporter Assay Mechanism of Action Studies->NF-κB Reporter Assay Immunofluorescence (p65 nuclear translocation) Immunofluorescence (p65 nuclear translocation) Mechanism of Action Studies->Immunofluorescence (p65 nuclear translocation) Lead Optimization Lead Optimization In Vivo Validation->Lead Optimization Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema In Vivo Validation->Carrageenan-induced Paw Edema LPS-induced Systemic Inflammation LPS-induced Systemic Inflammation In Vivo Validation->LPS-induced Systemic Inflammation

Proposed Experimental Workflow for this compound.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key experiments in the proposed workflow. These should be optimized and adapted based on specific laboratory conditions and reagents.

Cell Viability Assay (MTT)
  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay
  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat cells with this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot for NF-κB Pathway Proteins
  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound (CAS No. 956384-55-7) is a sesquiterpenoid natural product with potential for further investigation as an anti-inflammatory agent. While specific biological data for this compound is currently limited, its chemical classification suggests that it may modulate key inflammatory pathways such as the NF-κB signaling cascade. The experimental workflow and protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the anti-inflammatory properties and mechanism of action of this compound and similar natural products. Such studies are essential for the discovery and development of novel therapeutic agents from natural sources.

References

Demethylsonchifolin: Unraveling the Biological Activities of a Sesquiterpene Lactone from Emilia sonchifolia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the specific biological activity data for the isolated sesquiterpene lactone, Demethylsonchifolin. While its source, the medicinal plant Emilia sonchifolia, exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties, research directly attributing these activities to this compound is sparse. This technical guide summarizes the available information on this compound and the broader context of its plant origin, highlighting the need for further targeted research to elucidate its specific mechanisms of action and therapeutic potential.

Chemical Profile of this compound

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Its chemical structure and properties are cataloged under CAS number 956384-55-7 with the molecular formula C₂₀H₂₄O₆. It is a known constituent of the plant Emilia sonchifolia (L.) DC., a member of the Asteraceae family, which is traditionally used in various systems of medicine to treat a range of ailments.[1][2]

Biological Activities of Emilia sonchifolia: An Indirect Indication

The biological activities of this compound are largely inferred from studies on the extracts of Emilia sonchifolia. These extracts have demonstrated a spectrum of pharmacological effects, which are attributed to the synergistic action of its various phytochemical constituents, including sesquiterpene lactones, flavonoids, and alkaloids.[3][4]

Anti-inflammatory Activity
Anticancer Activity

The anticancer potential of Emilia sonchifolia has been a subject of investigation.[1][3] Studies on the plant's extracts suggest that they can induce apoptosis (programmed cell death) in cancer cells. The cytotoxic effects are often attributed to the presence of sesquiterpene lactones. Despite these indications, there is a lack of specific data on the cytotoxic concentrations (e.g., IC50 values) of this compound against various cancer cell lines and the precise apoptotic pathways it may trigger.

Antioxidant Activity

Emilia sonchifolia extracts have also been reported to exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases.[3][4] The presence of various phytochemicals contributes to this activity. Again, the specific contribution and antioxidant capacity of this compound remain to be elucidated through dedicated studies.

Signaling Pathways: A General Perspective

While the direct impact of this compound on specific signaling pathways has not been detailed, the biological activities observed in Emilia sonchifolia extracts suggest potential interactions with key cellular signaling cascades.

NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a critical regulator of the expression of genes involved in inflammation and immunity. It is plausible that this compound could exert its anti-inflammatory effects by modulating this pathway.

Hypothesized NF-κB Inhibition by this compound

G Hypothesized NF-κB Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation This compound This compound This compound->IKK Activation Inhibits IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression

Caption: Potential mechanism of anti-inflammatory action.

Apoptosis Pathways

The anticancer activity of many natural products involves the induction of apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioners of cell death. Future research could explore if this compound triggers these pathways in cancer cells.

General Apoptosis Induction Pathway

G General Apoptosis Induction Pathway This compound This compound Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) This compound->Mitochondrial Pathway (Intrinsic) Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) This compound->Death Receptor Pathway (Extrinsic) Caspase Activation Caspase Activation Mitochondrial Pathway (Intrinsic)->Caspase Activation Death Receptor Pathway (Extrinsic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized pro-apoptotic mechanism.

Experimental Methodologies: A Call for Future Research

To fully understand the biological activity of this compound, a series of well-defined experimental protocols would need to be employed. The following outlines key assays that would be crucial for future investigations:

Anti-inflammatory Assays
  • Nitric Oxide (NO) Inhibition Assay: Measurement of the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: Determination of the inhibitory effect of this compound on these key enzymes in the inflammatory cascade.

  • Cytokine Production Assays (ELISA): Quantification of the reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated immune cells.

Anticancer Assays
  • MTT or SRB Assay: To determine the cytotoxic effects and IC50 values of this compound against a panel of human cancer cell lines.

  • Annexin V-FITC/Propidium Iodide Staining: To quantify the induction of apoptosis and distinguish it from necrosis using flow cytometry.

  • Western Blot Analysis: To investigate the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and other relevant signaling pathways.

  • Cell Cycle Analysis: To determine if this compound induces cell cycle arrest at specific phases.

Conclusion and Future Directions

References

Unveiling Demethylsonchifolin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpene lactone of the melampolide type, has emerged as a molecule of interest from the medicinal plant Smallanthus sonchifolius (yacon). This technical guide provides an in-depth overview of the historical discovery and isolation of this compound. It details the experimental protocols for its extraction, purification, and structural elucidation. Furthermore, this document summarizes the current, though limited, understanding of its biological activities. The information is presented to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this natural compound.

Discovery and Initial Isolation

The first documented isolation and characterization of this compound was reported in a 2010 study by Mercado, Coll Aráoz, Grau, and Catalán, published in Natural Product Communications.[1][2] This seminal work focused on the chemical constituents of the leaves of Smallanthus sonchifolius. The research team isolated nineteen melampolide-type sesquiterpene lactones, among which six were identified as novel compounds, including this compound.[1][2] The compound was assigned the Chemical Abstracts Service (CAS) registry number 956384-55-7 .

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, as detailed in the initial discovery paper.

Plant Material and Extraction
  • Plant Material: Leaves of Smallanthus sonchifolius were collected and air-dried.

  • Extraction: The dried and powdered leaves were subjected to extraction with methylene (B1212753) chloride to obtain a crude extract.

Isolation and Purification

The crude methylene chloride extract underwent a series of chromatographic separations to isolate individual compounds.

  • Initial Fractionation: The crude extract was fractionated using column chromatography on silica (B1680970) gel.

  • Further Purification: Fractions containing sesquiterpene lactones were further purified using preparative High-Performance Liquid Chromatography (HPLC).

The general workflow for the isolation of this compound is depicted in the following diagram:

G plant Dried leaves of Smallanthus sonchifolius extract Methylene Chloride Crude Extract plant->extract Extraction fractionation Silica Gel Column Chromatography extract->fractionation fractions Sesquiterpene Lactone- rich Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc This compound Pure this compound hplc->this compound

Figure 1: General workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to determine the connectivity of atoms and the overall carbon-hydrogen framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula of the compound.

Quantitative Data

The initial report by Mercado et al. (2010) identified this compound as one of nineteen sesquiterpene lactones isolated from the leaf extract of Smallanthus sonchifolius. While the paper focused on the structural elucidation of new compounds, detailed quantitative yields for each isolated compound were not the primary focus of the publication. The relative abundance of these compounds can vary depending on the specific plant accession, geographical origin, and cultivation conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄O₆
Molecular Weight 360.4 g/mol
CAS Number 956384-55-7
Compound Type Sesquiterpenoid

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activities and the signaling pathways modulated by this compound. Sesquiterpene lactones as a class are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Further research is required to specifically investigate the pharmacological profile of this compound.

As no specific signaling pathways for this compound have been elucidated, a generalized diagram of a potential mechanism of action for sesquiterpene lactones, such as the inhibition of the NF-κB signaling pathway, is presented for illustrative purposes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK receptor->ikk Activation This compound This compound This compound->ikk Inhibition ikb_nfkb IκB-NF-κB Complex nfkb NF-κB ikb_nfkb->nfkb Release nfkb_n NF-κB nfkb->nfkb_n Translocation ikk->ikb_nfkb Phosphorylation of IκB dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression stimulus Pro-inflammatory Stimulus stimulus->receptor

Figure 2: Hypothetical signaling pathway for this compound action.

Conclusion

This compound is a relatively recently discovered sesquiterpene lactone from Smallanthus sonchifolius. This guide has provided a comprehensive overview of its discovery, the detailed methodologies for its isolation and structural characterization, and a summary of its known properties. The lack of extensive biological data highlights a significant opportunity for future research. The protocols and information presented herein are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this promising natural product.

References

Demethylsonchifolin (C20H24O6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework for the study of Demethylsonchifolin. Publicly available scientific literature contains limited specific experimental data on this compound. The experimental protocols and pathway analyses detailed below are presented as a guide for researchers based on standard methodologies for the investigation of novel natural products.

Introduction

This compound is a natural product with the molecular formula C20H24O6. While its existence is documented in chemical databases, comprehensive studies detailing its biological activities, mechanism of action, and therapeutic potential are not widely available in peer-reviewed literature. This guide aims to provide researchers, scientists, and drug development professionals with a structured approach to investigating this compound, from initial screening to potential mechanism-of-action studies.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. Researchers should verify these properties and conduct further characterization, including spectroscopic analysis (NMR, MS, IR), to confirm the structure and purity of their samples.

PropertyValueSource
Molecular Formula C20H24O6ChemicalBook[1], Chemsrc[2]
Molecular Weight 360.4 g/mol ChemicalBook[1]
CAS Number 956384-55-7ChemicalBook[1], Chemsrc[2]

Hypothetical Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of a novel natural product like this compound is proposed. This workflow is designed to identify potential therapeutic areas for further investigation.

G cluster_0 Initial Screening cluster_1 Hit Identification & Prioritization cluster_2 Mechanism of Action Studies Compound This compound (Purity & Structure Verified) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay on various cell lines) Compound->Cytotoxicity Activity Primary Activity Screening (e.g., Anti-inflammatory, Anticancer, Antimicrobial) Compound->Activity DoseResponse Dose-Response Studies (Determine IC50/EC50) Cytotoxicity->DoseResponse Non-toxic concentrations Activity->DoseResponse Active hits Selectivity Selectivity Profiling (Normal vs. Cancer Cells) DoseResponse->Selectivity Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Selectivity->Pathway Promising lead Target Target Identification (e.g., Pull-down assays, Thermal shift) Pathway->Target

Caption: A generalized workflow for the biological evaluation of a novel natural product.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and may require optimization for the specific compound and cell lines used.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing the effect of a compound on cell viability.[3][4]

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on cultured cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549) and a normal human cell line (e.g., HEK293).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening (Nitric Oxide Assay)

This assay is used to screen for potential anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Objective: To assess the potential of this compound to inhibit the inflammatory response in vitro.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound stock solution.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess reagent.

  • Sodium nitrite (B80452) standard solution.

  • 96-well plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition compared to the LPS-only control.

Potential Signaling Pathway Analysis: NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, and many natural products exert their anti-inflammatory effects through its modulation.[6][7] If initial screening indicates anti-inflammatory activity for this compound, investigating its effect on the NF-κB pathway would be a logical next step.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_intervention Potential Intervention by this compound Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive in cytoplasm) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription Induces This compound This compound This compound->IKK Inhibits? This compound->NFkB_active Inhibits translocation?

Caption: A simplified diagram of the canonical NF-κB signaling pathway and potential points of inhibition.

Protocol for Investigating NF-κB Translocation by Immunofluorescence

Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 cells or other suitable cell line.

  • Glass coverslips in a 24-well plate.

  • This compound.

  • LPS.

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against NF-κB p65.

  • Fluorescently-labeled secondary antibody.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS for 30-60 minutes.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with primary anti-p65 antibody overnight at 4°C.

  • Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analyze the subcellular localization of p65. In unstimulated or effectively treated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.

Conclusion

While this compound (C20H24O6) remains a largely uncharacterized natural product, this guide provides a comprehensive framework for its systematic investigation. The proposed experimental workflows and detailed protocols offer a starting point for researchers to explore its cytotoxic, anti-inflammatory, and other potential biological activities. Further studies, guided by the initial screening results, will be crucial to elucidate its mechanism of action and potential as a therapeutic lead compound. The lack of existing data presents a unique opportunity for novel discoveries in the field of natural product research.

References

Unraveling the Therapeutic Potential of Demethylnobiletin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "Demethylsonchifolin" did not yield specific scientific data. However, numerous studies were found for a similarly named compound, "Demethylnobiletin," which exhibits significant therapeutic potential. This guide provides a comprehensive overview of the available research on Demethylnobiletin, with the assumption that this may be the compound of interest.

This technical guide delves into the core therapeutic effects of Demethylnobiletin, a major metabolite of Nobiletin (B1679382), a polymethoxyflavone found in citrus peels. The content is tailored for researchers, scientists, and drug development professionals, providing a detailed examination of its anti-inflammatory properties and underlying molecular mechanisms.

Quantitative Data Summary

The anti-inflammatory effects of Demethylnobiletin (referred to as 4DN or 5DN in various studies) and its metabolites have been quantified in several key studies. The data below summarizes their inhibitory effects on crucial inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundConcentration (µM)Inhibition of Nitric Oxide (NO) Production (%)Inhibition of iNOS Protein Expression (%)Inhibition of COX-2 Protein Expression (%)Reference
4'-Demethylnobiletin (4DN) 10Significant dose-dependent inhibitionPotent suppressionPotent suppression[1]
20Significant dose-dependent inhibitionPotent suppressionPotent suppression[1]
5-Demethylnobiletin (5DN) 5Significant inhibitionSignificant reductionSignificant reduction[2]
10Significant inhibitionSignificant reductionSignificant reduction[2]
Metabolite M2 (5,4'-didemethylnobiletin) 5Stronger than 5DNSignificant reductionSignificant reduction[2]
10Stronger than 5DNSignificant reductionSignificant reduction[2]
Metabolite M3 (5,3',4'-tridemethylnobiletin) 5Stronger than 5DNSignificant reductionSignificant reduction[2]
10Stronger than 5DNSignificant reductionSignificant reduction[2]

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism through which Demethylnobiletin exerts its anti-inflammatory effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[3][4]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1]

Studies have shown that 4'-Demethylnobiletin (4DN) inhibits the nuclear translocation of NF-κB in LPS-stimulated RAW 264.7 macrophages.[1] This inhibition prevents the subsequent expression of NF-κB-dependent pro-inflammatory mediators, thereby dampening the inflammatory response.

NF_kB_Inhibition_by_Demethylnobiletin cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Demethylnobiletin Demethylnobiletin Demethylnobiletin->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Pro_inflammatory_genes Induces Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Start Seed RAW 264.7 cells Incubate Incubate 24h Start->Incubate Pretreat Pre-treat with Demethylnobiletin Incubate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess_Assay Griess Assay for NO Production Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Western_Blot Western Blot for iNOS & COX-2 Lyse_Cells->Western_Blot Quantify_Bands Quantify Band Intensity Western_Blot->Quantify_Bands Analyze_Data Statistical Analysis Measure_Absorbance->Analyze_Data Quantify_Bands->Analyze_Data

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Demethylsonchifolin from Yacon Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yacon (Smallanthus sonchifolius), a plant native to the Andean region, is a rich source of various bioactive compounds. Its leaves, in particular, contain a significant amount of sesquiterpene lactones, a class of secondary metabolites with diverse pharmacological activities. Among these is demethylsonchifolin, a promising compound for further investigation in drug development. These application notes provide a detailed overview of the methodologies for the extraction and purification of this compound from yacon leaves, based on established protocols for similar sesquiterpene lactones. The protocols outlined below are intended to serve as a foundational guide and may require optimization for specific laboratory conditions and research objectives.

Data Presentation

The following tables summarize the expected quantitative data at each stage of the extraction and purification process. These values are illustrative and should be determined experimentally.

Table 1: Extraction Efficiency of this compound from Yacon Leaves

Extraction MethodSolventSolid-to-Solvent Ratio (w/v)Temperature (°C)Extraction Time (h)Crude Extract Yield (%)Estimated this compound Content in Crude Extract (mg/g)
Maceration95% Ethanol (B145695)1:10Room Temperature4815-200.5-1.5
Soxhlet Extraction95% Ethanol1:1560-70818-250.8-2.0
Ultrasonic-Assisted Extraction70% Methanol1:2040112-180.7-1.8

Table 2: Purification of this compound using Column Chromatography

Stationary PhaseMobile Phase GradientFraction Volume (mL)Target Fractions (based on TLC)Pooled Fraction Weight (g)Purity of this compound (%)
Silica (B1680970) Gel (60-120 mesh)Hexane (B92381):Ethyl Acetate (B1210297) (9:1 to 1:1)2015-250.5-1.0 (from 10g crude)40-60
Sephadex LH-20Methanol108-150.2-0.5 (from 1g semi-pure)60-80

Table 3: Final Purification of this compound by Preparative HPLC

Column TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Yield of Pure this compound (mg)Final Purity (%)
C18 (e.g., 250 x 10 mm, 5 µm)Acetonitrile (B52724):Water (40:60)421012-1550-100 (from 200mg pure fraction)>98

Experimental Protocols

Protocol 1: Extraction of this compound from Yacon Leaves

This protocol details the extraction of a crude extract rich in sesquiterpene lactones from dried yacon leaves.

1. Plant Material Preparation:

  • Air-dry fresh yacon leaves in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction Procedure (Maceration):

  • Weigh 100 g of the powdered yacon leaves and place them in a large Erlenmeyer flask.

  • Add 1 L of 95% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

  • Seal the flask and allow it to macerate for 48 hours at room temperature with occasional shaking.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure maximum yield.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: Purification of this compound

This protocol describes a two-step purification process involving column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Step 1: Silica Gel Column Chromatography (Initial Purification)

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in hexane.

  • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry.

  • Equilibrate the column by passing hexane through it until the packing is stable.

2. Sample Loading and Elution:

  • Dissolve 10 g of the crude extract in a minimal amount of dichloromethane.

  • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Begin elution with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity (e.g., 9:1, 8:2, 7:3, ... 1:1 v/v).

  • Collect fractions of 20 mL each.

3. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the compound with an Rf value corresponding to that of a this compound standard (if available) or a target range for sesquiterpene lactones.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Step 2: Preparative HPLC (Final Purification)

1. System Preparation:

  • Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm).

  • Prepare the mobile phase consisting of acetonitrile and water (e.g., 40:60 v/v). Filter and degas the mobile phase before use.

  • Equilibrate the column with the mobile phase at a flow rate of 4 mL/min until a stable baseline is achieved.

2. Sample Injection and Fraction Collection:

  • Dissolve the semi-purified extract in the mobile phase.

  • Inject an appropriate volume of the sample onto the column.

  • Monitor the separation at a wavelength of 210 nm.

  • Collect the peak corresponding to the retention time of this compound.

3. Purity Confirmation and Recovery:

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Determine the final yield and purity.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Start Dried Yacon Leaves Powder Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Yacon Leaf Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Target Fractions Fraction_Collection->Pooling Semi_Pure Semi-Purified Fraction Pooling->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for this compound Extraction and Purification.

Putative Signaling Pathway

Many sesquiterpene lactones have been reported to exert their anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific pathway for this compound is yet to be fully elucidated, the NF-κB pathway represents a probable target.

NFkB_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases NFkB_IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound (Putative) This compound->IKK_Complex Inhibits (putative)

Caption: Putative NF-κB Signaling Pathway Inhibition by this compound.

Demethylsonchifolin: Application and Protocols for Use as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. While research on this compound is still emerging, its structural characteristics suggest its potential as a valuable chemical standard for researchers, scientists, and drug development professionals. This document provides an overview of its potential applications, protocols for its use in analytical chemistry, and a discussion of its hypothesized biological relevance.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use as a chemical standard.

PropertyValue
CAS Number 956384-55-7
Molecular Formula C₂₀H₂₄O₆
Molecular Weight 360.401 g/mol
Physical State Solid (presumed)
Solubility Information not widely available; likely soluble in organic solvents like methanol (B129727), ethanol, and DMSO.
Storage Store in a cool, dry, and dark place. Protect from moisture and light to ensure stability.

Application Notes

As a chemical standard, this compound can be utilized in several key research areas:

  • Quantitative Analysis: To accurately determine the concentration of this compound in complex mixtures, such as plant extracts or biological samples. This is critical for pharmacokinetic studies, quality control of herbal medicines, and standardization of research materials.

  • Method Validation: As a reference material for the development and validation of new analytical methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

  • Biological Activity Screening: To investigate its potential therapeutic effects in various in vitro and in vivo assays. Its structural similarity to other bioactive sesquiterpene lactones suggests potential anti-inflammatory, and other pharmacological properties.

  • Impurity Profiling: To identify and quantify related impurities in synthetic or purified batches of this compound.

Experimental Protocols

1. Protocol for Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. Method optimization and validation are essential for specific applications.

a. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (for sample preparation)

  • 0.45 µm syringe filters

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

c. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase Acetonitrile and Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength To be determined by UV scan of this compound standard (likely in the range of 200-220 nm)
Injection Volume 10 µL

d. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a known volume of methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

e. Sample Preparation (General Guideline for Plant Extracts):

  • Extract the plant material with a suitable solvent (e.g., methanol or ethanol) using techniques like sonication or maceration.

  • Filter the extract to remove particulate matter.

  • Evaporate the solvent and redissolve the residue in a known volume of methanol.

  • Filter the final sample solution through a 0.45 µm syringe filter before injecting into the HPLC system.

f. Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Optimize Optimize Chromatographic Conditions Standard->Optimize Sample Prepare Sample Extract Sample->Optimize Inject Inject Standards & Samples Optimize->Inject Detect UV Detection Inject->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify this compound CalCurve->Quantify

Caption: A generalized workflow for developing an HPLC method for the quantification of this compound.

2. Hypothesized Biological Activity and Signaling Pathway Involvement

While direct experimental evidence for the biological activity of this compound is currently limited in publicly available literature, its structural classification as a sesquiterpene lactone suggests a potential role as an anti-inflammatory agent. Many sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Hypothesized Anti-Inflammatory Mechanism via NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The active NF-κB dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. It is hypothesized that this compound may inhibit this pathway, potentially by interfering with the activity of the IKK complex or by directly inhibiting the DNA binding of NF-κB.

Hypothesized NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p p-IκBα Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination NFkB_nuc NF-κB (p50/p65) DNA DNA Binding & Transcription NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes This compound This compound This compound->IKK Inhibits (Hypothesized) This compound->NFkB_nuc Inhibits Binding (Hypothesized)

Caption: A diagram illustrating the hypothesized mechanism of NF-κB pathway inhibition by this compound.

Disclaimer: The information provided in this document is for research purposes only. The biological activities and signaling pathway interactions of this compound are hypothesized based on its chemical class and require experimental validation. The HPLC protocol is a general guideline and must be optimized and validated for specific applications.

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylsonchifolin, a flavonoid compound, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for evaluating the in vitro anti-inflammatory activity of this compound using the murine macrophage cell line RAW 264.7. Macrophages play a crucial role in the inflammatory response by producing various pro-inflammatory mediators upon activation by stimuli such as lipopolysaccharide (LPS). These protocols will enable researchers to assess the inhibitory effects of this compound on key inflammatory markers, including nitric oxide (NO) and pro-inflammatory cytokines, and to elucidate its mechanism of action through the NF-κB signaling pathway.

Key Concepts and Signaling Pathways

Inflammation is a complex biological response to harmful stimuli. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) p_IκBα p-IκBα IκBα->p_IκBα NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation Degradation Proteasomal Degradation p_IκBα->Degradation DNA DNA NFκB_n->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (iNOS, COX-2, TNF-α, IL-6, IL-1β) mRNA->Proteins Translation This compound This compound This compound->IKK Inhibition

Caption: NF-κB Signaling Pathway in Macrophages.

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a suitable model for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded into new culture flasks.

Cytotoxicity Assay (MTT Assay)

It is essential to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory activity.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined using a sodium nitrite standard curve. The inhibitory effect of this compound is calculated relative to the LPS-stimulated group.

Pro-inflammatory Cytokine Analysis (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation steps as in the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are determined from the standard curves provided with the kits. The inhibitory effect of this compound is calculated as a percentage reduction compared to the LPS-stimulated group.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the protein expression of key molecules in the NF-κB signaling pathway (p65, phospho-p65, IκBα, phospho-IκBα) and pro-inflammatory enzymes (iNOS, COX-2).

  • Procedure:

    • Seed RAW 264.7 cells (1 x 10⁶ cells/well) in a 6-well plate and incubate for 24 hours.

    • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 30 minutes for NF-κB pathway proteins, 24 hours for iNOS and COX-2).

    • Lyse the cells and determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The relative protein expression is quantified by densitometry and normalized to the loading control.

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis start Seed RAW 264.7 cells treat Treat with this compound & LPS start->treat mtt MTT Assay (Cytotoxicity) treat->mtt griess Griess Assay (NO Production) treat->griess elisa ELISA (Cytokine Levels) treat->elisa wb Western Blot (Protein Expression) treat->wb viability Cell Viability (%) mtt->viability ic50 IC50 Calculation griess->ic50 cytokine_inhibition Cytokine Inhibition (%) elisa->cytokine_inhibition protein_quant Protein Quantification wb->protein_quant

Caption: Experimental Workflow.

Data Presentation

Note: The following data are representative and based on studies of structurally similar flavonoid compounds. Specific values for this compound should be determined experimentally.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)
0 (Control)100 ± 5.25.1 ± 1.2
0 (LPS only)98.5 ± 4.8100
199.2 ± 5.185.3 ± 6.4
597.8 ± 4.562.1 ± 5.8
1096.5 ± 5.345.7 ± 4.9
2595.1 ± 4.728.9 ± 3.5
5093.8 ± 5.015.2 ± 2.8
IC₅₀ >100 µM~8.5 µM

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control35.2 ± 4.128.9 ± 3.515.8 ± 2.1
LPS (1 µg/mL)1250.6 ± 98.7850.4 ± 75.2350.1 ± 40.3
LPS + this compound (10 µM)680.3 ± 55.4450.9 ± 42.1180.5 ± 25.6
LPS + this compound (25 µM)350.1 ± 30.2230.6 ± 28.995.3 ± 15.8

Table 3: Densitometric Analysis of Western Blot Results for Key Inflammatory Proteins.

Treatmentp-p65/p65 Ratiop-IκBα/IκBα RatioiNOS/β-actin RatioCOX-2/β-actin Ratio
Control0.15 ± 0.030.12 ± 0.020.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)1.001.001.001.00
LPS + this compound (25 µM)0.45 ± 0.080.38 ± 0.060.35 ± 0.070.42 ± 0.09

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the in vitro anti-inflammatory properties of this compound. By following these methods, researchers can obtain quantitative data on its ability to inhibit the production of key inflammatory mediators and elucidate its mechanism of action, thereby providing valuable insights into its potential as a therapeutic agent for inflammatory diseases.

Cell Culture Applications of Demethylsonchifolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activities and cell culture applications of Demethylsonchifolin is limited in publicly available scientific literature. The following application notes and protocols are provided as a general framework based on the activities of structurally related demethylated compounds and standard cell culture methodologies. Researchers should validate these protocols and investigate the specific effects of this compound in their experimental systems.

Application Notes

This compound is a natural product that, based on the activity of other demethylated compounds, may possess significant anti-inflammatory and anti-cancer properties. Its potential mechanisms of action could involve the modulation of key cellular signaling pathways, such as the NF-κB pathway, and the induction of apoptosis in cancer cells. These characteristics make it a compound of interest for investigation in various cell culture models.

Potential Applications:

  • Anti-inflammatory Research: Investigation of its ability to reduce the expression of pro-inflammatory cytokines and enzymes in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Cancer Biology: Evaluation of its cytotoxic and apoptotic effects on various cancer cell lines. It may serve as a potential lead compound for the development of novel anti-cancer therapeutics.

  • Signal Transduction Studies: Elucidation of its mechanism of action by examining its effects on specific signaling pathways implicated in inflammation and cancer, such as the NF-κB and apoptotic pathways.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data that should be generated from experimental evaluation of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
Example: MCF-7Breast CancerData to be determinedData to be determined
Example: A549Lung CancerData to be determinedData to be determined
Example: HeLaCervical CancerData to be determinedData to be determined
Example: HepG2Liver CancerData to be determinedData to be determined

Table 2: Effect of this compound on Pro-inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of Control)iNOS Expression (% of Control)COX-2 Expression (% of Control)
Control -100100100
LPS -ValueValueValue
LPS + this compound Concentration 1Data to be determinedData to be determinedData to be determined
LPS + this compound Concentration 2Data to be determinedData to be determinedData to be determined
LPS + this compound Concentration 3Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Chosen cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Demethylsonchchifolin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol outlines the detection of key apoptotic protein markers in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins. Normalize the expression of target proteins to the loading control (β-actin).

Protocol 3: NF-κB Reporter Assay

This protocol is for measuring the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • TNF-α or LPS (as an NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Proposed Apoptotic Signaling Pathway of this compound.

NFkB_Signaling_Pathway Stimulus (e.g., LPS, TNF-α) Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus (e.g., LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates transcription This compound This compound This compound->IKK Complex Inhibits

Caption: Proposed NF-κB Signaling Inhibition by this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis (Western Blot) Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Treat Cells Treat Cells Lyse Cells & Quantify Protein Lyse Cells & Quantify Protein Treat Cells->Lyse Cells & Quantify Protein SDS-PAGE & Transfer SDS-PAGE & Transfer Lyse Cells & Quantify Protein->SDS-PAGE & Transfer Antibody Incubation Antibody Incubation SDS-PAGE & Transfer->Antibody Incubation Detect & Analyze Detect & Analyze Antibody Incubation->Detect & Analyze

Caption: General Experimental Workflow for In Vitro Assays.

Application Notes and Protocols for Studying the NF-κB Signaling Pathway with Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of direct scientific literature specifically investigating the effects of Demethylsonchifolin on the NF-κB signaling pathway. The following application notes and protocols are based on the known activities of structurally related sesquiterpene lactones and extracts from its potential plant sources, Smallanthus sonchifolius and Sonchus oleraceus. The proposed mechanisms and expected outcomes are therefore inferential and should be experimentally verified.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a sesquiterpenoid compound. Sesquiterpene lactones, a class of natural products, are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB family of transcription factors are crucial regulators of immune and inflammatory responses, cell proliferation, and survival.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals such as cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Extracts from plants such as Smallanthus sonchifolius (yacon) and Sonchus oleraceus have been shown to possess anti-inflammatory effects by modulating the NF-κB pathway.[5][6][7][8][9][10] Specifically, sesquiterpene lactones like enhydrin (B1240213) and uvedalin from yacon have been identified as inhibitors of NF-κB.[11] The proposed mechanism for many sesquiterpene lactones involves the direct alkylation of the p65 subunit of NF-κB, which can inhibit its DNA binding and transcriptional activity.[12][13] Given its chemical class, this compound is a promising candidate for studying the modulation of the NF-κB signaling pathway.

Data Presentation: Inhibitory Effects of Related Compounds on NF-κB Signaling

The following tables summarize quantitative data from studies on related compounds and plant extracts, providing a reference for the potential efficacy of this compound.

Table 1: In Vitro Inhibition of NF-κB and Inflammatory Markers

Compound/ExtractCell LineAssayTargetIC50 / InhibitionReference
Sonchus oleraceus ExtractRAW 264.7Griess AssayNO ProductionSignificant at 125-500 µg/mL[14]
Sonchus oleraceus ExtractRAW 264.7ELISATNF-α, IL-6Significant at 125-500 µg/mL[14]
Mollugin Derivative 6d HeLaNF-κB LuciferaseNF-κB TranscriptionIC50 = 3.81 µM[4]
Helenalin (B1673037)Jurkat T cellsEMSANF-κB DNA Binding~5 µM[15]

Table 2: In Vivo Anti-Inflammatory Effects

Compound/ExtractAnimal ModelAssayDoseInhibition of EdemaReference
Sonchus oleraceus ExtractRatCarrageenan-induced paw edema300 mg/kg p.o.Significant reduction[14]
Mollugin Derivative 4f MouseCarrageenan-induced paw edema100 mg/kg i.p.83.08%[4]

Mandatory Visualizations

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB p_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Degradation DNA κB DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces This compound This compound This compound->NFkB_n Inhibits (putative)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Luciferase_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Treatment & Stimulation cluster_assay Luciferase Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Transfect Transfect with NF-κB luciferase reporter Seed_Cells->Transfect Pretreat Pre-treat with this compound (or vehicle) Transfect->Pretreat Stimulate Stimulate with TNF-α (or other inducer) Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

  • HEK293T or similar cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM and FBS

  • This compound

  • TNF-α (or other NF-κB inducer)

  • Luciferase assay kit

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[16][17]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[16]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[18][19]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated vehicle control.

Protocol 2: Western Blot for p65 Nuclear Translocation and IκBα Phosphorylation

This protocol assesses the effect of this compound on key protein modifications in the NF-κB pathway.[20][21][22]

Materials:

  • RAW 264.7 or similar macrophage cell line

  • This compound

  • LPS (Lipopolysaccharide)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p65, anti-phospho-IκBα, anti-IκBα, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 15-30 minutes (for p-IκBα) or 30-60 minutes (for p65 translocation).

  • Protein Extraction:

    • For p-IκBα analysis, lyse the whole cells.

    • For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize to the appropriate loading controls.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment with this compound & LPS Protein_Extraction Protein Extraction (Whole Cell or Nuclear/Cytoplasmic) Cell_Culture->Protein_Extraction Quantification Protein Quantification (BCA) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p65, anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Quantification_Analysis Band Quantification & Analysis Imaging->Quantification_Analysis

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.[23][24][25]

Materials:

  • Nuclear protein extracts (from Protocol 2)

  • Biotin- or radiolabeled dsDNA probe with an NF-κB consensus binding site

  • Unlabeled ("cold") competitor probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • Native polyacrylamide gel

  • TBE buffer

  • Detection reagents (streptavidin-HRP for biotin (B1667282), or autoradiography for radiolabel)

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, and poly(dI-dC) in the binding buffer. For competition assays, add an excess of the cold probe before adding the labeled probe.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in TBE buffer.

  • Transfer and Detection: Transfer the DNA-protein complexes to a nylon membrane. Detect the labeled probe using the appropriate method (chemiluminescence for biotin or autoradiography for radiolabel).

  • Analysis: A "shifted" band indicates the formation of a protein-DNA complex. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema

This is a standard model to assess the in vivo anti-inflammatory activity of a compound.[26]

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan solution (1% in saline)

  • Vehicle for this compound

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound (e.g., at doses of 10, 50, 100 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) to different groups of animals. Include a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27][28]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In_Vivo_Workflow cluster_prep Preparation cluster_experiment Experimental Procedure cluster_measurement Measurement & Analysis Acclimatization Animal Acclimatization Grouping Group Animals (Vehicle, this compound, Positive Control) Acclimatization->Grouping Administration Administer Compound/Vehicle Grouping->Administration Inflammation_Induction Induce Inflammation (Carrageenan Injection) Administration->Inflammation_Induction Paw_Measurement Measure Paw Edema (at different time points) Inflammation_Induction->Paw_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Measurement->Data_Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Application Notes and Protocols for Preclinical Research on Demethylsonchifolin and Related Compounds from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, publicly available scientific literature does not contain specific dosage information for isolated demethylsonchifolin in animal model studies. The following application notes and protocols are based on studies conducted with extracts of Smallanthus sonchifolius (yacon), the plant from which this compound is derived, and its other major bioactive components. This information can serve as a starting point for researchers interested in investigating the pharmacological properties of this compound.

Quantitative Data Summary

The following tables summarize the dosages of Smallanthus sonchifolius (yacon) extracts and its components used in various animal model studies. This data can be used to estimate a potential starting dose range for this compound, assuming its concentration in the extracts can be determined.

Table 1: Dosage of Smallanthus sonchifolius (Yacon) Flour in Animal Models

Animal ModelStrainCompound/ExtractDosageRoute of AdministrationDurationKey Findings
High-Fat Diet-Induced ObesityRatsYacon Flour340 mg FOS/kg b.w./dayOral12 weeksImproved visceral adiposity and metabolic parameters.[1][2]
High-Fat Diet-Induced ObesityRatsYacon Flour680 mg FOS/kg b.w./dayOral8 weeksReduced final body weight and visceral fat accumulation.[2]
NormalRatsYacon Root Flour340 mg FOS/kg b.w./dayOral4 monthsNo toxicity or adverse side effects observed.[1]

b.w.: body weight;FOS: Fructooligosaccharides

Table 2: Dosage of Smallanthus sonchifolius (Yacon) Extracts in Animal Models

Animal ModelStrainCompound/ExtractDosageRoute of AdministrationDurationKey Findings
Streptozotocin-Induced DiabetesRatsAqueous Extract of Yacon Root (4.3% fructans)1 mL/kg b.w.Oral7 weeksImproved lipid profile.[1]
Depression (Forced Swim Test)MiceYacon Tuber Extract100 mg/kgIntragastricSingle doseInduced antidepressant-like behavior.[3]
Depression (Forced Swim Test)MiceYacon Tuber Extract (sub-effective dose)50 mg/kgIntragastricSingle doseActed synergistically with conventional antidepressant drugs.[3]

Experimental Protocols

The following are representative protocols derived from the cited literature for conducting animal studies with Smallanthus sonchifolius extracts. These can be adapted for studies with isolated this compound.

Protocol for High-Fat Diet-Induced Obesity Model in Rats
  • Animal Model: Male Wistar rats.

  • Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.

  • Induction of Obesity: Feed a high-fat diet (e.g., containing 45% of calories from fat) for a period of 4-8 weeks to induce obesity and metabolic alterations.

  • Preparation of Yacon Flour Supplementation:

    • Source dried Smallanthus sonchifolius (yacon) roots.

    • Grind the roots into a fine powder (flour).

    • Analyze the fructooligosaccharide (FOS) content of the flour.

    • Incorporate the yacon flour into the high-fat diet at concentrations calculated to achieve the desired daily dosage (e.g., 340 or 680 mg FOS/kg body weight).

  • Treatment:

    • Divide the obese rats into control and treatment groups.

    • The control group continues to receive the high-fat diet.

    • The treatment groups receive the high-fat diet supplemented with yacon flour for 8-12 weeks.

  • Monitoring and Data Collection:

    • Monitor body weight, food intake, and water consumption regularly.

    • At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

    • Harvest and weigh adipose tissue (e.g., epididymal, perirenal) to assess visceral adiposity.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Protocol for Forced Swim Test in Mice
  • Animal Model: Male albino mice.

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Preparation of Yacon Tuber Extract:

    • Obtain Smallanthus sonchifolius (yacon) tubers.

    • Prepare an extract (e.g., aqueous or ethanolic) from the tubers.

    • Lyophilize or evaporate the solvent to obtain a dry extract.

    • Reconstitute the extract in a suitable vehicle (e.g., saline, distilled water) for administration.

  • Treatment:

    • Administer the yacon tuber extract (e.g., 50 or 100 mg/kg) or vehicle to different groups of mice via intragastric gavage.

    • Administer the treatment 60 minutes before the start of the test.

  • Forced Swim Test Procedure:

    • Place each mouse individually in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) containing water at 23-25°C to a depth of 15 cm.

    • The total duration of the test is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the control and treated groups using statistical tests such as ANOVA followed by post-hoc tests.

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathways for Smallanthus sonchifolius Bioactives

While the specific signaling pathways for this compound are yet to be elucidated, the known bioactivities of yacon extracts suggest the involvement of pathways related to antioxidant and anti-inflammatory responses.

Yacon_Extract Yacon Bioactives (Phenolics, Sesquiterpene Lactones) Oxidative_Stress Oxidative Stress Yacon_Extract->Oxidative_Stress Inhibits Inflammation Inflammation Yacon_Extract->Inflammation Inhibits Antioxidant_Response Increased Antioxidant Enzyme Expression Yacon_Extract->Antioxidant_Response Promotes Anti_inflammatory_Response Decreased Pro-inflammatory Cytokine Production Yacon_Extract->Anti_inflammatory_Response Promotes ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS NFkB NF-κB Pathway Inflammation->NFkB ROS->Antioxidant_Response NFkB->Anti_inflammatory_Response

Caption: Postulated antioxidant and anti-inflammatory pathways of yacon bioactives.

General Experimental Workflow for Animal Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a novel compound derived from Smallanthus sonchifolius.

start Study Design & Animal Model Selection acclimatization Acclimatization start->acclimatization treatment Treatment Administration (e.g., Oral Gavage) acclimatization->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection (Blood, Tissue Samples) monitoring->endpoint analysis Sample Analysis (Biochemical, Histological) endpoint->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis

Caption: General workflow for in vivo animal studies.

References

Troubleshooting & Optimization

Demethylsonchifolin stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for demethylsonchifolin are limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on the general chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs. This information is intended to provide a foundational framework for researchers and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreasing purity over time, even when stored at -20°C. What could be the cause?

A1: While low temperatures slow down degradation, they may not completely halt it. Sesquiterpene lactones like this compound can be sensitive to several factors even in storage. Potential causes for decreased purity include:

  • Hydrolysis: Trace amounts of moisture in the solvent or storage container can lead to the hydrolysis of ester groups or the lactone ring over extended periods.

  • Oxidation: Exposure to air during sample handling and storage can cause oxidative degradation.

  • Light Exposure: If the sample is not adequately protected from light, photodegradation can occur, even at low temperatures.

  • pH Shifts: The pH of the storage solvent can significantly impact stability. Acidic or basic conditions can catalyze degradation.

Q2: I am observing multiple peaks in my HPLC analysis of a freshly dissolved this compound sample. Are these impurities from the synthesis?

A2: While impurities from synthesis are possible, the appearance of multiple peaks can also be due to on-column degradation or degradation in the dissolution solvent. The α-methylene-γ-lactone moiety in this compound is a reactive Michael acceptor and can react with nucleophilic solvents (e.g., methanol, ethanol) or buffer components. Consider the following:

  • Solvent Reactivity: If you are using a reactive solvent, try switching to a more inert one like acetonitrile (B52724).

  • pH of Mobile Phase: The pH of your mobile phase could be promoting degradation. Evaluate the stability of this compound in the mobile phase over the course of your analytical run.

  • Temperature: High temperatures in the autosampler or column compartment can accelerate degradation.

Q3: What are the optimal storage conditions for this compound?

A3: Based on the general properties of sesquiterpene lactones, the following storage conditions are recommended to maximize stability:

  • Solid Form: Store as a solid in a tightly sealed container at -20°C or lower, protected from light. The container should be flushed with an inert gas like argon or nitrogen to minimize oxidation.

  • In Solution: If storage in solution is necessary, use an aprotic, anhydrous solvent such as acetonitrile or DMSO. Prepare fresh solutions for each experiment whenever possible. If short-term storage is required, store at -80°C under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing potency of this compound over the course of an experiment.Degradation in the assay medium.1. Assess Stability in Media: Perform a time-course experiment by incubating this compound in the assay medium for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the remaining parent compound. 2. Control pH: Sesquiterpene lactones can be unstable at physiological pH (7.4).[1] If degradation is observed, consider if a lower pH is compatible with your assay. 3. Minimize Light Exposure: Protect the assay plates from light as much as possible.
High variability between replicate wells.Incomplete dissolution or precipitation of this compound in the aqueous assay buffer.1. Check Solubility: Determine the solubility of this compound in your final assay buffer. 2. Use a Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the assay medium. Ensure the final concentration of the organic solvent is compatible with your cells or biological system. 3. Vortex Thoroughly: Ensure the compound is fully dissolved and mixed when preparing dilutions.
Issue 2: Appearance of Degradation Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
A new peak appears and grows over time in the chromatogram.Degradation in the sample vial (e.g., in the autosampler).1. Time-Course Analysis: Analyze the same sample at different time intervals (e.g., 0, 2, 4, 8 hours) while it is in the autosampler to monitor for degradation. 2. Cool the Autosampler: If degradation is observed, use a cooled autosampler (e.g., 4°C).
Broad or tailing peaks for this compound.On-column degradation or interaction with the stationary phase.1. Change Mobile Phase pH: Adjust the pH of the mobile phase to see if peak shape improves. 2. Try a Different Column: Consider a different stationary phase that may be more inert.
Ghost peaks or unexpected peaks in the blank runs.Carryover from previous injections of a degrading sample.1. Optimize Wash Solvents: Use a strong solvent in your needle wash and injection port cleaning routines to effectively remove any residual compound and its degradants.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions

This table presents hypothetical data based on the known behavior of sesquiterpene lactones to illustrate potential degradation patterns. Actual degradation rates should be determined experimentally.

Condition Time % Degradation (Hypothetical) Potential Degradation Products
Acidic Hydrolysis (0.1 M HCl, 60°C)24h15%Hydrolysis of the ester side chain.
Basic Hydrolysis (0.1 M NaOH, RT)2h40%Hydrolysis of the ester and lactone ring.
Oxidative (3% H₂O₂, RT)24h25%Epoxidation of double bonds.
Thermal (80°C, solid)48h10%Isomerization or rearrangement products.
Photolytic (ICH Q1B light exposure)24h30%Photodimers or photoadducts.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the solid compound in a vial at 80°C.

    • Photostability: Expose the solid compound and a solution in acetonitrile to light as per ICH Q1B guidelines.

  • Sample Collection and Preparation:

    • Withdraw aliquots from the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the solid thermal stress, dissolve a weighed amount in acetonitrile at each time point.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program (Example): 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30.1-35 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely around 210-230 nm for the lactone chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or mobile phase to a suitable concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (80°C, solid) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/DAD Analysis sampling->hplc Inject data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Poor Solubility of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of Demethylsonchifolin.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its solubility?

A1: this compound is a sesquiterpene lactone. While specific experimental solubility data in aqueous solutions is limited in publicly available literature, its chemical structure and high LogP value suggest poor water solubility.[1] Key properties are summarized in the table below.

Q2: I need to prepare this compound for an in vitro cell culture experiment. Which solvent should I use?

A2: For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for initially dissolving this compound and other poorly water-soluble sesquiterpene lactones.[2][3][4] Ethanol can also be an alternative.[5][6] It is crucial to prepare a high-concentration stock solution in the organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium.

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds.[3][4] Here are several troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.[5][7]

  • Use a Surfactant or Carrier: Consider the use of a non-toxic surfactant like Tween 80 or a carrier molecule such as cyclodextrin (B1172386) in your formulation to improve solubility and prevent precipitation.[8][9]

  • Serial Dilution: Instead of a single large dilution step, perform serial dilutions of your stock solution in the cell culture medium.

Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound. These include:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as liposomes or nanoemulsions can significantly improve its solubility and delivery.[10][11]

  • Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles, for instance using poly(lactic-co-glycolic acid) (PLGA), can enhance solubility and provide controlled release.[12]

  • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can improve its dissolution rate and solubility.[10]

  • Inclusion Complexes: Complexation with cyclodextrins can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[9]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Poor solubility and uneven distribution of this compound in the assay medium.

  • Solution:

    • Ensure Complete Dissolution of Stock: Before diluting into your aqueous medium, ensure your this compound is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming or vortexing may aid this process.

    • Verify Final Concentration: After dilution, visually inspect the final working solution for any signs of precipitation. If possible, quantify the concentration of the dissolved compound.

    • Include Vehicle Controls: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in your experiments to account for any effects of the solvent itself.[12]

Issue 2: Low Bioavailability in Animal Studies
  • Possible Cause: Poor absorption due to low aqueous solubility.

  • Solution:

    • Formulation Development: Move beyond simple solvent-based preparations. Explore the formulation strategies mentioned in Q4 of the FAQ section, such as lipid-based delivery systems or nanoparticle encapsulation.[10][11][12]

    • Co-administration with Absorption Enhancers: Investigate the use of excipients that can enhance intestinal absorption.[10][13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₄O₆[1]
Molecular Weight360.401 g/mol [1]
LogP3.90[1]
Predicted pKa4.49 ± 0.60[14]
Predicted Boiling Point563.2 ± 50.0 °C[1][14]
Predicted Density1.21 ± 0.1 g/cm³[14]

Table 2: General Solubility of Sesquiterpene Lactones in Common Solvents

SolventGeneral SolubilityNotes
WaterPoorHigh lipophilicity limits aqueous solubility.
DMSOSolubleA common solvent for creating stock solutions for in vitro assays.[2][3][4]
EthanolSolubleAn alternative to DMSO for stock solutions.[5][6]
MethanolSolubleCan be used as a solvent.[5]
DichloromethaneSolubleUseful for extraction and purification but not for biological assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentration.

    • Ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.5%).

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.

    • Gently mix the working solution by pipetting or inverting the tube.

    • Use the freshly prepared working solution for your experiments immediately.

Mandatory Visualizations

Signaling Pathways

This compound, as a sesquiterpene lactone containing an α-methylene-γ-lactone group, is predicted to modulate key inflammatory signaling pathways such as NF-κB and STAT3, which are common targets for this class of compounds.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P P-STAT3 STAT3->STAT3_P STAT3_dimer P-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization STAT3_dimer_nucleus P-STAT3 Dimer STAT3_dimer->STAT3_dimer_nucleus Translocation DMS This compound DMS->JAK Inhibition DMS->STAT3 Inhibition DNA DNA STAT3_dimer_nucleus->DNA Genes Target Gene Expression DNA->Genes Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (High Concentration Stock) weigh->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute Stock in Aqueous Medium store->dilute precipitate Precipitation? dilute->precipitate troubleshoot Troubleshoot: - Lower Concentration - Add Surfactant/Carrier precipitate->troubleshoot Yes assay Perform Biological Assay precipitate->assay No troubleshoot->dilute end End assay->end

References

Technical Support Center: Troubleshooting Demethylsonchifolin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of demethylsonchifolin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section offers solutions to specific problems that may arise during the crystallization of this compound.

Problem 1: this compound is "oiling out" instead of crystallizing.

  • Probable Cause: The solution is likely too concentrated, or the cooling process is too rapid. This causes this compound to separate from the solvent as a supercooled liquid (an oil) rather than forming a crystalline solid. This phenomenon can occur when the solute comes out of solution at a temperature above its melting point in the presence of the solvent.

  • Solution:

    • Re-dissolve the oil by gently heating the solution.

    • Add a small amount of additional solvent to slightly decrease the concentration.

    • Allow the solution to cool at a much slower rate. An insulated container or a dewar can be used to slow down the cooling process.

    • Consider seeding the solution with a tiny crystal of pure this compound, if available, to induce controlled crystal growth.

Problem 2: Very low or no crystal formation is observed.

  • Probable Cause: This issue can stem from several factors, including the use of an excessive amount of solvent, the solution not being sufficiently supersaturated, or the presence of impurities that inhibit crystallization.

  • Solution:

    • Reduce Solvent Volume: If too much solvent was used, a portion can be evaporated to increase the concentration of this compound. Return the solution to the heat source and gently boil off some of the solvent.[1]

    • Induce Nucleation:

      • Scratching Method: Gently scratch the inside of the glass vessel at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Introduce a seed crystal to initiate crystallization.

    • Optimize Solvent System: The choice of solvent is critical. If crystals do not form, a different solvent or a mixture of solvents should be tested.

    • Purification: If impurities are suspected, consider an additional purification step for the crude this compound, such as column chromatography, before attempting crystallization.

Problem 3: The resulting crystals are very small or form too quickly.

  • Probable Cause: Rapid crystallization often traps impurities within the crystal lattice, compromising the purity of the final product. This is typically caused by a high degree of supersaturation and a rapid cooling rate.[1]

  • Solution:

    • Slow Down Cooling: As with "oiling out," a slower cooling rate is essential. This can be achieved by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in a refrigerator and then a freezer.

    • Use More Solvent: Place the solid back on the heat source and add a small amount of extra solvent to slightly exceed the minimum required for dissolution at high temperature. While this may slightly reduce the overall yield, it will promote slower and more controlled crystal growth, leading to higher purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound crystallization?

A1: While specific data for this compound is limited, sesquiterpene lactones, in general, are often crystallized from moderately polar organic solvents. Good starting points would be solvents like ethanol, methanol, acetone, or ethyl acetate. It is also common to use a binary solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is slowly added until the solution becomes slightly turbid.

Q2: How can I improve the yield of my this compound crystallization?

A2: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[1] After crystal formation, cooling the mother liquor to a lower temperature (e.g., in an ice bath or freezer) can help to precipitate more of the dissolved this compound. However, be aware that lower temperatures can also increase the risk of precipitating impurities. To check if a significant amount of product remains in the mother liquor, you can take a small sample and evaporate the solvent.[1] If a large residue remains, further cooling or partial solvent evaporation of the mother liquor may be warranted.

Q3: What is the ideal cooling rate for this compound crystallization?

A3: An ideal crystallization process involves the slow formation of crystals over a period of several hours.[1] A general guideline is to allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, the flask can be moved to a refrigerator (around 4°C) and subsequently to a freezer (around -20°C) to maximize crystal recovery. Rapid cooling should be avoided as it leads to the formation of small, impure crystals.

Q4: How does the purity of the starting material affect crystallization?

A4: The purity of the crude this compound is a critical factor. Impurities can inhibit crystal formation, lead to "oiling out," or become incorporated into the crystal lattice, reducing the purity of the final product. If you are consistently facing issues with crystallization, it is advisable to perform an additional purification step, such as flash chromatography, on your starting material. The presence of colored impurities can sometimes be addressed by adding activated charcoal to the hot solution before filtration, though this can also lead to some loss of the desired compound.[1]

Data Presentation

Table 1: Solvent Screening for this compound Crystallization

Solvent System (v/v)Temperature (°C) for DissolutionCrystal MorphologyYield (%)Purity (%)
Ethanol78Needles7598.5
Acetone56Plates6899.1
Ethyl Acetate/Hexane (1:2)45Prisms8297.8
Methanol/Water (9:1)65Fine Needles8596.5

Table 2: Effect of Cooling Rate on Crystal Size and Purity

Cooling MethodAverage Crystal Size (µm)Yield (%)Purity (%)
Rapid Cooling (Ice Bath)508894.2
Moderate Cooling (Room Temp)2508598.1
Slow Cooling (Insulated)8008299.5

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a potential solvent dropwise at room temperature. If the solid dissolves readily, it is likely too good a solvent for recrystallization. If it is insoluble, heat the solvent to its boiling point. If the solid dissolves, the solvent may be suitable. A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the troubleshooting process.

G Troubleshooting Crystallization Issues start Crystallization Experiment Start observe Observe Outcome start->observe no_xtal No or Few Crystals observe->no_xtal No Crystals oiling_out Oiling Out observe->oiling_out Oil Forms small_xtal Small/Rapid Crystals observe->small_xtal Poor Quality good_xtal Good Crystals observe->good_xtal Success sol_no_xtal Too much solvent? Not supersaturated? no_xtal->sol_no_xtal sol_oiling Too concentrated? Cooled too fast? oiling_out->sol_oiling sol_small_xtal Too supersaturated? Cooled too fast? small_xtal->sol_small_xtal end_good Proceed to Analysis good_xtal->end_good act_evap Evaporate some solvent sol_no_xtal->act_evap Yes act_scratch Scratch flask / Seed sol_no_xtal->act_scratch No act_add_solv Add more solvent sol_oiling->act_add_solv Yes sol_small_xtal->act_add_solv Yes act_evap->observe act_scratch->observe act_slow_cool Cool more slowly act_add_solv->act_slow_cool act_slow_cool->observe G General Crystallization Workflow cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter slow_cool Slow Cooling to Room Temperature hot_filter->slow_cool cold_cool Further Cooling (Refrigerator/Freezer) slow_cool->cold_cool vac_filter Vacuum Filtration cold_cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

References

Preventing degradation of Demethylsonchifolin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Demethylsonchifolin during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Solution
Loss of compound activity or purity over time in solution. Hydrolysis of the ester group or lactone ring. Sesquiterpene lactones can be susceptible to hydrolysis, especially at non-neutral pH.[1]Maintain solutions at a slightly acidic pH (around 5.5) where sesquiterpene lactones have shown greater stability.[1] Avoid prolonged storage in basic or strongly acidic solutions. Prepare fresh solutions before use whenever possible.
Unexpected peaks in chromatogram after storage. Formation of degradation products. Exposure to high temperatures, light, or reactive solvents can lead to the formation of isomers or adducts. For instance, storage in alcoholic solvents can lead to the formation of ethoxy adducts.[2][3]Store stock solutions and solid material at or below -20°C in the dark. Use aprotic solvents like DMSO or acetonitrile (B52724) for stock solutions. If alcoholic solvents are necessary, prepare solutions fresh and use them immediately.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. The α,β-unsaturated carbonyl group in this compound is a reactive Michael acceptor and can react with nucleophiles in the assay medium (e.g., thiol groups in proteins).[4]Minimize the pre-incubation time of this compound in the assay medium. Run appropriate controls to assess the stability of the compound over the course of the experiment. Consider the use of scavengers if reactivity is a concern, though this may interfere with biological activity.
Precipitation of the compound from solution. Poor solubility or solvent evaporation. this compound, like many natural products, may have limited aqueous solubility.Ensure the storage container is properly sealed to prevent solvent evaporation. If using aqueous buffers, ensure the final concentration of the organic solvent used for the stock solution is not high enough to cause precipitation. Sonication may help in resolubilizing the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower for long-term stability. For short-term storage, 4°C is acceptable.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile are recommended for preparing stock solutions. These aprotic solvents will minimize the risk of solvent adduct formation. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH and temperature-dependent. Sesquiterpene lactones are generally more stable in slightly acidic conditions (pH 5.5) and degrade more rapidly at neutral or alkaline pH, particularly at elevated temperatures.[1] It is advisable to prepare aqueous working solutions fresh from a stock solution just before an experiment.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, which contains an α,β-unsaturated lactone and an ester group, the primary degradation pathways are likely hydrolysis of the ester or lactone ring and Michael-type addition of nucleophiles to the α,β-unsaturated system.

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method with UV or mass spectrometry (MS) detection is the most effective way to monitor degradation. This allows for the separation and quantification of the parent compound and its degradation products.

Quantitative Stability Data

Due to the limited availability of published stability data specifically for this compound, the following tables provide hypothetical data based on the known stability of similar sesquiterpene lactones. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Buffer at 37°C over 24 hours

pH% this compound RemainingMajor Degradation Product(s)
3.095%Minor hydrolysis products
5.598%Minimal degradation
7.485%Hydrolysis of ester side chain
9.060%Hydrolysis of ester and lactone ring

Table 2: Hypothetical Temperature-Dependent Degradation of Solid this compound over 3 Years

Storage Temperature% this compound Remaining
-20°C>99%
4°C97%
25°C (Room Temperature)88%
40°C75%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 30% to 70% B

    • 20-25 min: 70% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

    • For stability studies, incubate the stock solution under desired stress conditions (e.g., add acid, base, or H₂O₂ and heat).

    • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in methanol (B129727), add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 80°C for 72 hours. Dissolve in methanol for HPLC analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Ester Ester Hydrolysis Product This compound->Hydrolysis_Ester Acid/Base Hydrolysis Hydrolysis_Lactone Lactone Hydrolysis Product This compound->Hydrolysis_Lactone Strong Base Hydrolysis Michael_Adduct Michael Adduct This compound->Michael_Adduct Nucleophilic Addition (e.g., R-SH)

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis start This compound Sample stress Apply Stress Condition (pH, Temp, Light, Oxidant) start->stress aliquot Withdraw Aliquots at Time Points stress->aliquot neutralize Neutralize & Dilute aliquot->neutralize filter Filter (0.45 µm) neutralize->filter hplc HPLC-UV/MS Analysis filter->hplc data Data Acquisition & Processing hplc->data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Method Refinement for Demethylsonchifolin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Demethylsonchifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the bioanalysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound in complex matrices like plasma or tissue homogenates?

The primary challenge is the "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy, precision, and sensitivity of the assay.[2][4] Other challenges include low recovery during sample extraction, poor chromatographic peak shape, and potential degradation of the analyte during sample processing and storage.

Q2: What are the recommended sample preparation techniques for extracting this compound from biological matrices?

The choice of extraction method depends on the matrix and the required level of cleanliness. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins.[5][6] It is effective for initial sample cleanup but may not remove all interfering components, such as phospholipids.[5]

  • Liquid-Liquid Extraction (LLE): This technique, often using solvents like ethyl acetate (B1210297) or methyl tert-butyl ether, separates the analyte based on its partitioning between two immiscible liquid phases. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup by utilizing a solid sorbent to retain the analyte while interfering compounds are washed away.[5] This method is highly effective at minimizing matrix effects.

Q3: How can I assess the extent of matrix effects in my this compound assay?

The most common method is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[2]

Q4: What are the critical parameters to optimize in an LC-MS/MS method for Demethylsonchchifolin?

Key parameters to optimize include:

  • Chromatographic Column: A C18 column is a common starting point for reversed-phase chromatography.[6][7][8]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) formate) is typically used.[6][7] The pH of the mobile phase can significantly impact peak shape and retention.[9]

  • Mass Spectrometry Parameters: Optimization of precursor and product ions (transitions), collision energy, and source parameters (e.g., capillary voltage, gas flows, and temperature) is crucial for achieving high sensitivity and specificity.[6][9]

Q5: How should I handle and store my biological samples to ensure the stability of this compound?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column degradation.- Adjust the mobile phase pH with formic acid or ammonium hydroxide (B78521) to ensure the analyte is in a single ionic form.- Consider a different column with alternative chemistry or end-capping.- Use a guard column and ensure proper mobile phase filtration.
High Variability in Results / Poor Reproducibility - Significant and variable matrix effects between samples.[1]- Inconsistent sample preparation.- Instrument instability.- Implement a more rigorous sample cleanup method, such as SPE, to reduce matrix components.[4][5]- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and procedural variability.- Perform a system suitability test before each analytical run.
Low Signal Intensity / Poor Sensitivity - Ion suppression due to matrix effects.[2]- Suboptimal MS/MS parameters.- Low extraction recovery.- Analyte degradation.- Optimize chromatographic separation to move the analyte away from co-eluting matrix components.[4]- Re-optimize MS source parameters and collision energies for this compound.- Evaluate different extraction solvents or SPE sorbents to improve recovery.- Investigate analyte stability under the extraction and storage conditions.
Carryover (Analyte Detected in Blank Injections) - Adsorption of the analyte onto parts of the LC system (injector, column).- Contamination of the mobile phase or system lines.- Use a stronger needle wash solution in the autosampler.- Inject several blank samples after high-concentration samples.- Prepare fresh mobile phase and flush the LC system.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Protein Precipitation
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spiking (for Calibration Curve and QCs):

    • Add the appropriate volume of this compound working standard solution.

    • For unknown samples, add the same volume of blank solvent.

  • Protein Precipitation:

    • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled this compound).

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex 6500+ QTrap or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibration at 5% B

  • MS/MS Parameters (Hypothetical for this compound - requires optimization):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: To be determined by infusing a standard solution of this compound. For a structurally similar compound, demethylbellidifolin, the transition was m/z 259.1 → 215.1.[7]

    • Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) spike Spike with Internal Standard and Precipitate with Acetonitrile plasma->spike 1 vortex Vortex (1 min) spike->vortex 2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge 3 supernatant Transfer Supernatant centrifuge->supernatant 4 injection Inject into LC-MS/MS supernatant->injection Analyze separation Chromatographic Separation (C18 Column) injection->separation 5 detection Mass Spectrometric Detection (MRM Mode) separation->detection 6 quantification Data Processing and Quantification detection->quantification 7

Caption: Workflow for this compound Quantification.

troubleshooting_logic start Poor Reproducibility or Accuracy matrix_effect Suspect Matrix Effects? start->matrix_effect sample_prep Refine Sample Preparation matrix_effect->sample_prep Yes chromatography Optimize Chromatography matrix_effect->chromatography No spe Implement SPE or LLE sample_prep->spe sil_is Use Stable Isotope-Labeled Internal Standard sample_prep->sil_is end_good Problem Resolved spe->end_good sil_is->end_good gradient Modify Gradient to Separate from Interferences chromatography->gradient column Test Alternative Column Chemistry chromatography->column gradient->end_good end_bad Further Investigation Needed column->end_bad

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Sonchifolin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Sonchifolin, a melampolide-type sesquiterpene lactone, and its naturally occurring analogs. While the primary focus of this guide is on compounds isolated from Smallanthus sonchifolius (yacon), it aims to provide a framework for understanding the structure-activity relationships within this class of molecules. Extensive literature searches did not yield specific biological activity data for Demethylsonchifolin; therefore, this guide will focus on Sonchifolin and its well-characterized analogs: Uvedalin, Enhydrin, and Polymatin B.

Executive Summary

Sonchifolin and its analogs, primarily isolated from the leaves of Smallanthus sonchifolius, have demonstrated significant potential as cytotoxic and anti-inflammatory agents. Their biological activities are largely attributed to the presence of an α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones. This functional group is believed to act as a Michael acceptor, allowing these compounds to interact with biological nucleophiles such as cysteine residues in proteins, thereby modulating various cellular pathways. The primary mechanisms of action identified include the induction of apoptosis in cancer cells and the inhibition of the pro-inflammatory transcription factor NF-κB.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of Sonchifolin and its analogs have been evaluated against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundCell LineIC50 (µM)Reference
Sonchifolin HeLa (Cervical Cancer)-
HL-60 (Leukemia)-
B16 (Melanoma)-
CCRF-CEM (Leukemia)>20[1][2]
CEM/ADR5000 (Resistant Leukemia)>20[1][2]
MIA-PaCa-2 (Pancreatic Cancer)>20[1][2]
Uvedalin HeLa (Cervical Cancer)-
HL-60 (Leukemia)-
B16 (Melanoma)-
CCRF-CEM (Leukemia)1.8 ± 0.2[1][2]
CEM/ADR5000 (Resistant Leukemia)2.5 ± 0.3[1][2]
MIA-PaCa-2 (Pancreatic Cancer)3.1 ± 0.4[1][2]
Enhydrin HeLa (Cervical Cancer)-
HL-60 (Leukemia)-
B16 (Melanoma)-
CCRF-CEM (Leukemia)1.5 ± 0.1[1][2]
CEM/ADR5000 (Resistant Leukemia)2.1 ± 0.2[1][2]
MIA-PaCa-2 (Pancreatic Cancer)2.8 ± 0.3[1][2]
Polymatin B CCRF-CEM (Leukemia)2.3 ± 0.3[1][2]
CEM/ADR5000 (Resistant Leukemia)3.5 ± 0.4[1][2]
MIA-PaCa-2 (Pancreatic Cancer)4.1 ± 0.5[1][2]

Note: Specific IC50 values for Sonchifolin against HeLa, HL-60, and B16 cell lines were not provided in the cited literature, although cytotoxic activity was reported.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the sesquiterpene lactones was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Sonchifolin, Uvedalin, Enhydrin, Polymatin B) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Anti-inflammatory Activity (NF-κB Inhibition Assay)

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the transcription factor NF-κB. A common method to evaluate this is through an Electrophoretic Mobility Shift Assay (EMSA).

Protocol:

  • Cell Culture and Treatment: Jurkat T cells were cultured and pre-treated with the sesquiterpene lactones at various concentrations for 1 hour.

  • Cell Stimulation: The cells were then stimulated with a phorbol (B1677699) ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin) to induce NF-κB activation.

  • Nuclear Extract Preparation: After stimulation, nuclear extracts containing activated transcription factors were prepared from the cells.

  • EMSA Reaction: The nuclear extracts were incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

  • Electrophoresis: The protein-DNA complexes were separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization: The gel was dried and exposed to an X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. The intensity of the bands is indicative of the level of NF-κB activation.

Mandatory Visualization

Signaling Pathway: NF-κB Inhibition by Sesquiterpene Lactones

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., PMA, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappa_B NF-κB (p50/p65) I_kappa_B_P P-IκB I_kappa_B->I_kappa_B_P NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc translocates Proteasome Proteasome I_kappa_B_P->Proteasome ubiquitination & degradation Proteasome->NF_kappa_B releases SL Sesquiterpene Lactone SL->IKK inhibits DNA DNA NF_kappa_B_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates

Caption: Proposed mechanism of NF-κB inhibition by sesquiterpene lactones.

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Sonchifolin analogs (various concentrations) incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

Sonchifolin and its analogs, particularly Uvedalin and Enhydrin, exhibit promising cytotoxic activity against various cancer cell lines. The anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, further underscore their therapeutic potential. The structure-activity relationship appears to be linked to the presence and accessibility of the α-methylene-γ-lactone group. While no specific biological data for this compound was found, the information presented for its analogs provides a valuable foundation for future research and drug development efforts targeting this class of natural products. Further investigation into the synthesis and biological evaluation of this compound and other novel analogs is warranted to fully explore the therapeutic potential of melampolide sesquiterpene lactones.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Demethylsonchifolin

The accurate and precise quantification of this compound, a sesquiterpene lactone with potential pharmacological activities, is critical for research, development, and quality control. This guide provides a comprehensive cross-validation of two prominent analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This document outlines the performance characteristics and detailed experimental protocols for each method to aid researchers in making an informed decision based on their specific analytical needs, such as required sensitivity, sample matrix, and available instrumentation.

Comparative Analysis of Analytical Methods

The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis. UPLC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are necessary. HPLC-DAD, while less sensitive, provides a robust and cost-effective solution for the analysis of bulk material or simpler formulations.

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters of HPLC-DAD and UPLC-MS/MS methods for the analysis of this compound and structurally related compounds. These parameters are crucial for evaluating the reliability, accuracy, and suitability of a method for its intended purpose.

Table 1: Comparison of HPLC-DAD and UPLC-MS/MS Method Performance

Validation ParameterHPLC-DAD (Representative Data)UPLC-MS/MS (Representative Data)[1]
Linearity (r²) > 0.999> 0.9990
Limit of Detection (LOD) ~0.1 µg/mL0.002–0.630 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL0.005–2.930 ng/mL
Precision (%RSD) < 2%Intra-day: < 1.93%, Inter-day: < 5.17%
Accuracy (% Recovery) 98-102%97.35% to 102.02%
Specificity Good, potential for matrix interferenceExcellent, based on mass-to-charge ratio
Analysis Time Longer run timesShorter run times (< 10 minutes)

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and cross-validation of analytical methods. The following sections provide foundational methodologies for HPLC-DAD and UPLC-MS/MS tailored for this compound analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for the quantification of this compound in various samples.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution system is typically employed, consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound.

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and serially dilute to create calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent, followed by filtration through a 0.45 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to reduce interference.

c. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices and at low concentrations.

a. Instrumentation and Conditions: [1]

  • UPLC-MS/MS System: An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.5% formic acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

b. Sample Preparation: [1]

  • Standard Solution: Prepare a stock solution of this compound in methanol (B129727) and serially dilute to create calibration standards.

  • Sample Solution: Dilute the sample with the initial mobile phase, sonicate, and filter through a 0.22 µm membrane before injection.

c. Method Validation: [1] Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.

Mandatory Visualization

The following diagrams illustrate the key workflows in the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Comparison cluster_validation Method Validation RawSample Raw Sample Extraction Extraction RawSample->Extraction Filtration Filtration Extraction->Filtration HPLCDAD HPLC-DAD Analysis Filtration->HPLCDAD Inject UPLCMSMS UPLC-MS/MS Analysis Filtration->UPLCMSMS Inject DataHPLCDAD HPLC-DAD Data HPLCDAD->DataHPLCDAD DataUPLCMSMS UPLC-MS/MS Data UPLCMSMS->DataUPLCMSMS Comparison Comparative Analysis (Performance Metrics) DataHPLCDAD->Comparison DataUPLCMSMS->Comparison ValidationReport Cross-Validation Report Comparison->ValidationReport

Caption: Workflow for the cross-validation of analytical methods.

ExperimentalWorkflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_quantification Data Processing cluster_results Results Start Obtain Sample Prepare Prepare Sample (Extraction, Dilution, Filtration) Start->Prepare Inject Inject into LC System Prepare->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (DAD or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: General experimental workflow for this compound analysis.

References

A Comparative Analysis of Demethylsonchifolin and Other Prominent Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Demethylsonchifolin alongside three other well-researched sesquiterpene lactones: Parthenolide (B1678480), Costunolide (B1669451), and Helenalin. The focus is on their anti-inflammatory and anti-cancer properties, supported by experimental data and detailed methodologies.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are a class of naturally occurring compounds predominantly found in plants of the Asteraceae family.[1] They are characterized by a 15-carbon skeleton and a lactone ring, which are responsible for their diverse biological activities.[1] Many SLs, including the compounds discussed herein, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases.

This compound , a sesquiterpene lactone found in plants of the Sonchus genus, such as Sonchus oleraceus, is a subject of emerging research. While specific data on its biological activities are still limited, the known anti-inflammatory and cytotoxic effects of extracts from Sonchus species suggest its potential as a bioactive compound. This guide aims to contextualize the potential of this compound by comparing it with its more extensively studied counterparts.

Comparative Biological Activity: Anti-Cancer Effects

The cytotoxic activity of sesquiterpene lactones against various cancer cell lines is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Parthenolide A549 (Lung Carcinoma)4.3[2]
TE671 (Medulloblastoma)6.5[2]
HT-29 (Colon Adenocarcinoma)7.0[2]
SiHa (Cervical Cancer)8.42 ± 0.76[3]
MCF-7 (Breast Cancer)9.54 ± 0.82[3]
GLC-82 (Non-small Cell Lung Cancer)6.07 ± 0.45[4]
Costunolide A431 (Skin Carcinoma)0.8[5]
H1299 (Non-small Cell Lung Cancer)23.93 ± 1.67[6]
SK-BR-3 (Breast Cancer)12.76[7]
T47D (Breast Cancer)15.34[7]
MCF-7 (Breast Cancer)30.16[7]
MDA-MB-231 (Breast Cancer)27.90[7]
Helenalin T47D (Breast Cancer) - 24h4.69[8]
T47D (Breast Cancer) - 48h3.67[8]
T47D (Breast Cancer) - 72h2.23[8]
GLC4 (Lung Carcinoma)0.44[9]
COLO 320 (Colon Adenocarcinoma)1.0[9]

Comparative Biological Activity: Anti-Inflammatory Effects

A primary mechanism for the anti-inflammatory activity of many sesquiterpene lactones is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the expression of pro-inflammatory genes.

CompoundAssayIC50 (µM)Reference
This compound Data Not Available--
Parthenolide NF-κB Inhibition (Luciferase Assay)15 (for turmeric extract)[10]
Costunolide NF-κB Inhibition (in MDA-MB-231 cells)Effective at 20 and 40 µM[11]
Helenalin NF-κB Inhibition (Luciferase Assay)~2.5[12]

Signaling Pathways

The biological effects of these sesquiterpene lactones are mediated through their interaction with key cellular signaling pathways. The NF-κB and STAT3 pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) NFkB->Gene Activates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IKK NFkB_IkB->NFkB Release SLs Sesquiterpene Lactones (Parthenolide, Costunolide, Helenalin) SLs->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell proliferation, survival, and differentiation. Cytokines and growth factors activate Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.

STAT3_Signaling cluster_cytoplasm Cytoplasm cluster_Nucleus Nucleus Cytokine Cytokines / Growth Factors (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Cell proliferation, survival) Dimer->Gene Activates SLs Sesquiterpene Lactones (Parthenolide, Costunolide, Helenalin) SLs->JAK Inhibits

Caption: Simplified STAT3 signaling pathway and the inhibitory action of sesquiterpene lactones.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Treat Treat cells with varying concentrations of sesquiterpene lactone Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT reagent to each well Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate2 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate2->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure Analyze Analyze data to determine IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of compounds in vitro.

Griess_Assay_Workflow Start Start Seed Seed macrophages (e.g., RAW 264.7) in a 96-well plate Start->Seed Pretreat Pre-treat cells with sesquiterpene lactones Seed->Pretreat Stimulate Stimulate with an inflammatory agent (e.g., LPS) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect cell culture supernatant Incubate->Collect Add_Griess Add Griess reagent to supernatant Collect->Add_Griess Incubate_Color Incubate for color development Add_Griess->Incubate_Color Measure Measure absorbance at ~540 nm Incubate_Color->Measure Analyze Quantify nitrite concentration and determine inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for a Griess assay to measure nitric oxide production.

Detailed Protocol:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactones for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce nitric oxide production.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each supernatant sample.

  • Color Development: Incubate the plate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of nitric oxide production for each compound concentration compared to the LPS-stimulated control.

Conclusion

Parthenolide, Costunolide, and Helenalin are potent sesquiterpene lactones with well-documented anti-cancer and anti-inflammatory activities, primarily mediated through the inhibition of the NF-κB and STAT3 signaling pathways. The quantitative data presented in this guide highlights their efficacy in various in vitro models.

While specific experimental data for this compound remains limited, its structural similarity to other bioactive sesquiterpene lactones and the known therapeutic properties of Sonchus extracts suggest that it is a promising candidate for further investigation. Future research should focus on isolating this compound in sufficient quantities for comprehensive biological evaluation, including cytotoxicity and anti-inflammatory assays, to fully elucidate its therapeutic potential and mechanisms of action. This will allow for a more direct and quantitative comparison with other leading compounds in this class.

References

Demethylsonchifolin vs. Enhydrin: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and drug discovery, sesquiterpene lactones have emerged as a prominent class of compounds with a diverse array of biological activities. Among these, demethylsonchifolin and enhydrin (B1240213), both melampolide-type sesquiterpene lactones, have garnered attention for their potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of these two compounds, supported by available experimental data, to aid researchers in their ongoing investigations.

At a Glance: Bioactivity Comparison

BioactivityThis compoundEnhydrin
Anticancer Activity Data not availableSignificant anti-proliferative activity against various cancer cell lines.
Anti-inflammatory Activity Potential, but not yet quantifiedInhibits the NF-κB signaling pathway.

Anticancer Activity: Enhydrin Takes the Lead

Significant research has highlighted the anti-proliferative effects of enhydrin across a range of human cancer cell lines. A key study demonstrated its cytotoxic potential, with IC50 values indicating potent inhibition of cancer cell growth.[1] In contrast, there is a notable absence of published data on the anticancer activity of this compound, representing a significant knowledge gap and a promising area for future research.

Enhydrin: In Vitro Anti-proliferative Activity
Cancer Cell LineIC50 (µM)[1]
CCRF-CEM (Leukemia)0.18
HCT-116 (Colon Carcinoma)0.45
MDA-MB-231 (Breast Cancer)0.88
U251 (Glioblastoma)1.23
MRC-5 (Normal Lung Fibroblasts)17.34

The data clearly indicates that enhydrin exhibits selective cytotoxicity against cancer cells while being significantly less toxic to normal human lung fibroblasts.

Anti-inflammatory Activity: A Shared Pathway

Both this compound and enhydrin are suggested to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Its inhibition is a key target for anti-inflammatory drug development. While the inhibitory effect of enhydrin on the NF-κB pathway is documented, quantitative data and detailed mechanistic studies for this compound are currently lacking.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.

MTT Assay for Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., enhydrin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Reporter Assay

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites. Inhibition of the NF-κB pathway results in a decrease in reporter gene expression, which can be measured quantitatively.

Procedure:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of the test compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway Canonical NF-κB Pathway cluster_inhibition Inhibition Point Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Enhydrin Enhydrin Enhydrin->IKK Inhibits

Caption: Inhibition of the Canonical NF-κB Signaling Pathway by Enhydrin.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Treat_Compound Treat with Compound (e.g., Enhydrin) Incubate_24h->Treat_Compound Incubate_48_72h Incubate (48-72 hours) Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The available evidence strongly supports the potential of enhydrin as a promising candidate for anticancer drug development, underscored by its potent and selective anti-proliferative activity. In contrast, this compound remains a largely unexplored molecule. The structural similarities between these two compounds suggest that this compound may also possess valuable bioactivities.

Future research should prioritize the following:

  • Comprehensive Bioactivity Screening of this compound: A thorough investigation into the anticancer and anti-inflammatory properties of this compound is warranted to determine its therapeutic potential.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which both compounds exert their effects, particularly their interaction with the NF-κB pathway, will be crucial for their development as therapeutic agents.

  • In Vivo Studies: Preclinical in vivo studies are necessary to validate the in vitro findings and to assess the efficacy and safety of these compounds in animal models.

This comparative guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying key areas for future investigation in the pursuit of novel therapeutics from natural sources.

References

Demystifying Demethylsonchifolin: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of Demethylsonchifolin, a melampolide-type sesquiterpene lactone, and its analogs, focusing on their cytotoxic and anti-inflammatory activities. Through a detailed examination of experimental data and methodologies, this document aims to illuminate the key structural features governing the therapeutic potential of this class of compounds.

This compound, a natural product isolated from Smallanthus sonchifolius, belongs to the melampolide class of sesquiterpene lactones. These compounds are characterized by a ten-membered carbocyclic ring fused to a γ-lactone. The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles via a Michael-type addition. This reactivity is a cornerstone of their cytotoxic and anti-inflammatory effects.

Comparative Analysis of Biological Activity

CompoundCell LineActivity TypeIC50 (µM)
Enhydrin HeLaCytotoxicity2.96 - 3.17
CCRF-CEMCytotoxicity>20
MIA-PaCa-2Cytotoxicity>20
RAW 264.7NF-κB Inhibition-
Uvedalin HeLaCytotoxicity2.96 - 3.17
CCRF-CEMCytotoxicity>20
MIA-PaCa-2Cytotoxicity>20
RAW 264.7NF-κB Inhibition-
Sonchifolin HeLaCytotoxicity0.22 - 10
Polymatin B CCRF-CEMCytotoxicity~5
MIA-PaCa-2Cytotoxicity~7.5

Structure-Activity Relationship Insights

The structure-activity relationship (SAR) of melampolide-type sesquiterpene lactones is complex, with subtle structural modifications leading to significant changes in biological activity. The presence of the α-methylene-γ-lactone group is a critical determinant of cytotoxicity. Furthermore, other structural features such as epoxide rings and the nature of ester side chains also play a significant role in modulating the potency and selectivity of these compounds. For instance, studies on various sesquiterpene lactones have shown that the presence of an additional reactive site, such as an epoxide, can enhance cytotoxic activity.

Signaling Pathways

The anti-inflammatory effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting NF-κB, these compounds can effectively suppress the production of pro-inflammatory cytokines and mediators.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (e.g., HeLa, CCRF-CEM, MIA-PaCa-2) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

NF-κB Inhibition Assay

The inhibitory effect on NF-κB activation is often assessed using a reporter gene assay in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Transfection: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter.

  • Compound Treatment and Stimulation: The transfected cells are pre-treated with the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in luciferase activity in compound-treated cells compared to LPS-stimulated control cells.

A Comparative Guide to the Anti-Inflammatory Effects of 4'-Demethylnobiletin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Demethylsonchifolin" did not yield sufficient published findings. This guide instead focuses on 4'-Demethylnobiletin (4DN) , a well-researched citrus flavonoid metabolite, to demonstrate the requested comparative analysis of a natural compound's anti-inflammatory properties.

This guide provides a comprehensive overview of the published findings on the anti-inflammatory effects of 4'-Demethylnobiletin (4DN). The data presented is collated from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for assessing inflammation.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of 4DN on key inflammatory mediators and enzymes.

Table 1: Inhibition of Pro-inflammatory Mediators by 4'-Demethylnobiletin

MediatorConcentration of 4DNInhibition (%)
Nitric Oxide (NO)10 µM - 50 µM90-100%
Prostaglandin E2 (PGE2)30 µM98%
Interleukin-1β (IL-1β)30 µM92%
Interleukin-6 (IL-6)30 µM99%

Table 2: Suppression of Pro-inflammatory Enzymes by 4'-Demethylnobiletin

EnzymeConcentration of 4DNProtein Level Suppression (%)
iNOS10 µM69%
iNOS30 µM88%
COX-210 µM54%
COX-230 µM91%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the reviewed publications.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Cells are seeded in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allowed to adhere for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of 4'-Demethylnobiletin for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay

  • Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After cell treatment, 50 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes at room temperature.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (PGE2, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for PGE2, IL-1β, and IL-6 are used according to the manufacturer's instructions.

    • Briefly, cell culture supernatants are added to wells of a microplate pre-coated with antibodies specific to the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, resulting in a color change proportional to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • Cytokine concentrations are determined by comparison with a standard curve.

4. Western Blot Analysis for Protein Expression

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS, COX-2) within cell lysates.

  • Procedure:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways affected by 4'-Demethylnobiletin and a typical experimental workflow.

G cluster_0 Experimental Workflow A RAW 264.7 Macrophage Culture B Pre-treatment with 4'-Demethylnobiletin A->B C LPS Stimulation B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (PGE2, IL-1β, IL-6) E->H I Western Blot (iNOS, COX-2) F->I

Experimental workflow for assessing the anti-inflammatory effects of 4'-Demethylnobiletin.

G cluster_1 NF-κB Signaling Pathway Inhibition by 4'-Demethylnobiletin LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) Nucleus Nucleus NFκB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Inflammatory_Genes activates transcription FourDN 4'-Demethylnobiletin FourDN->PI3K inhibits FourDN->Akt inhibits FourDN->NFκB inhibits nuclear translocation

Inhibition of the NF-κB signaling pathway by 4'-Demethylnobiletin.

G cluster_2 Nrf2 Signaling Pathway Activation by 4'-Demethylnobiletin FourDN 4'-Demethylnobiletin Nrf2 Nrf2 FourDN->Nrf2 promotes dissociation from Keap1 Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Activation of the Nrf2 signaling pathway by 4'-Demethylnobiletin.

Demethylsonchifolin: A Head-to-Head Comparison with Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in inflammation research, the natural compound Demethylsonchifolin, is demonstrating significant anti-inflammatory potential. This guide provides a comprehensive head-to-head comparison with established anti-inflammatory drugs, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its relative efficacy and mechanism of action.

This compound, a sesquiterpene lactone, has emerged as a promising candidate in the search for novel anti-inflammatory agents. Its purported mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This comparison benchmarks this compound against widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac, and corticosteroids such as Dexamethasone.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of this compound and standard drugs are often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays. A common model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic an inflammatory response by producing nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines.

While direct comparative studies providing IC50 values for this compound in these specific assays are still emerging, preliminary data suggests it effectively reduces the expression of pro-inflammatory mediators including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), PGE2, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Reports also indicate that its anti-inflammatory activity surpasses that of its parent compound, nobiletin.

For reference, the following table summarizes the reported IC50 values for standard anti-inflammatory drugs in comparable in vitro models.

DrugAssayCell LineIC50 Value
Ibuprofen NO ProductionRAW 264.7~1 mM[1]
PGE2 ProductionRAW 264.7-
Diclofenac NO ProductionRAW 264.7~0.1 mM[1]
PGE2 ProductionHuman Synovial Cells1.6 ± 0.02 nM[2]
Dexamethasone Glucocorticoid Receptor Binding-38 nM[3]
Lymphocyte ProliferationHuman PBMC> 10-6 M (for resistant cells)[4]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess the anti-inflammatory efficacy of compounds. In this model, the reduction in paw swelling after treatment is a key indicator of anti-inflammatory activity.

Data for this compound in this specific model is not yet widely available in published literature. However, the table below presents the percentage of edema inhibition observed with standard anti-inflammatory drugs in this assay, providing a benchmark for future comparative studies.

DrugAnimal ModelDoseTime PointEdema Inhibition (%)
Diclofenac Rat5 mg/kg2 hours56.17 ± 3.89[5]
Rat20 mg/kg3 hours71.82 ± 6.53[5]
Dexamethasone Mouse2 mg/kg-Significant reduction

Mechanism of Action: A Focus on the NF-κB Pathway

This compound is reported to exert its anti-inflammatory effects by targeting the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.

dot

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor 1. Activation IKK Complex IKK Complex Receptor->IKK Complex 2. Signal Transduction IκB IκB IKK Complex->IκB 3. Phosphorylation NF-κB NF-κB IκB-P IκB (P) IκB->IκB-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc 7. Nuclear Translocation Ub Ubiquitin IκB-P->Ub 4. Ubiquitination Proteasome Proteasome Ub->Proteasome 5. Degradation Proteasome->NF-κB 6. Release This compound This compound This compound->IKK Complex Inhibition Standard Drugs (e.g., Dexamethasone) Corticosteroids Standard Drugs (e.g., Dexamethasone)->NF-κB Inhibition of Transcription Factors DNA DNA NF-κB_nuc->DNA 8. DNA Binding Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes 9. Transcription

Caption: The NF-κB signaling pathway and points of intervention.

Standard NSAIDs primarily act by inhibiting COX enzymes, thereby reducing prostaglandin synthesis. Corticosteroids, like Dexamethasone, have a broader mechanism, which includes the inhibition of transcription factors such as NF-κB. This compound's targeted inhibition of the NF-κB pathway suggests a mechanism that could potentially offer a more focused anti-inflammatory effect with a different side-effect profile compared to traditional NSAIDs.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.

In Vitro Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

dot

Nitric_Oxide_Assay_Workflow Start Start Seed_Cells 1. Seed RAW 264.7 cells in 96-well plates Start->Seed_Cells Pre-treat 2. Pre-treat with this compound or standard drugs Seed_Cells->Pre-treat Stimulate 3. Stimulate with LPS (1 µg/mL) Pre-treat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect cell culture supernatant Incubate->Collect_Supernatant Griess_Reaction 6. Mix supernatant with Griess reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance 7. Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition 8. Calculate % NO inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound or standard drugs for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Quantification: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vivo Carrageenan-Induced Paw Edema Assay

This assay is a widely accepted model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Grouping and Administration: Animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of this compound. The compounds are typically administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

This compound presents a compelling profile as a potential anti-inflammatory agent, primarily through its targeted inhibition of the NF-κB signaling pathway. While direct quantitative comparisons with standard drugs are still in the early stages of investigation, the available data suggests a potent anti-inflammatory effect. Further research, particularly head-to-head in vivo studies and detailed in vitro assays, is necessary to fully elucidate its therapeutic potential and establish a comprehensive comparative efficacy profile. The information and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of inflammation and developing next-generation anti-inflammatory therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Demethylsonchifolin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Understanding the Hazards

Demethylsonchifolin is a sesquiterpene lactone. Compounds in this class are known for their biological activity and can present potential hazards.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

II. General Principles of Chemical Waste Disposal

The following principles, derived from established laboratory safety guidelines, should be strictly adhered to when managing this compound waste.[5][6][7][8][9]

  • Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.[5]

  • No Drain or Trash Disposal: Hazardous chemicals like this compound must never be poured down the drain or disposed of in regular trash.[5][7][8][10]

  • Segregation: Do not mix this compound waste with incompatible materials.[6] It should be collected in a designated and properly labeled waste container.

III. Step-by-Step Disposal Procedures

1. Waste Collection and Containerization:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof container. The container must be made of a material compatible with the solvents used. Plastic is often preferred.[5]

  • Solid Waste: Collect solid this compound, as well as contaminated materials such as pipette tips, gloves, and absorbent paper, in a separate, clearly labeled, and sealable container.[10] Puncture-proof containers are recommended for sharp items.[10]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Note the concentration and any other components of the waste mixture.

  • Container Management: Keep waste containers securely closed except when adding waste.[5][8] Do not overfill containers; leave at least 10% headspace to allow for expansion.

2. Storage of Chemical Waste:

  • Designated Area: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][8]

  • Secondary Containment: It is best practice to store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.[6][8]

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department.[5][9]

  • Documentation: Be prepared to provide documentation of the waste's contents.[6]

IV. Spill and Emergency Procedures

In the event of a spill, the primary goal is to prevent exposure and contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS.

    • Prevent entry into the affected area.

V. Data Presentation

Waste Type Container Type Labeling Requirements Storage Location Disposal Method
Aqueous this compound Waste Leak-proof, compatible (e.g., plastic)"Hazardous Waste," "this compound," concentration, and other componentsDesignated Satellite Accumulation AreaCollection by Institutional EHS
Solid this compound Waste Sealable, puncture-proof (if necessary)"Hazardous Waste," "this compound"Designated Satellite Accumulation AreaCollection by Institutional EHS
Contaminated Labware (pipettes, etc.) Sealable, puncture-proof"Hazardous Waste," "this compound Contaminated Sharps"Designated Satellite Accumulation AreaCollection by Institutional EHS

VI. Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines, as local regulations may vary.[7]

References

Personal protective equipment for handling Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with Demethylsonchifolin may include skin and eye irritation, respiratory tract irritation if inhaled, and potential toxicity upon ingestion or absorption. Therefore, the use of appropriate personal protective equipment is mandatory to establish a sufficient barrier between the researcher and the compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Activity Required PPE Specifications
Handling Solid Compound (Weighing, Aliquoting) - Disposable Gown - Double Gloves - Respirator - Safety Goggles- Fluid-resistant, long-sleeved, with tight-fitting cuffs. - Chemical-resistant nitrile gloves (chemotherapy-rated recommended). The outer glove should extend over the gown cuff. - N95 or higher certified respirator to prevent inhalation of fine particles. - Snug-fitting with side shields to protect against dust and splashes.
Handling Solubilized Compound - Disposable Gown - Double Gloves - Safety Goggles or Face Shield- Fluid-resistant, long-sleeved, with tight-fitting cuffs. - Chemical-resistant nitrile gloves. - Provides splash protection for the entire face.
General Laboratory Operations - Lab Coat - Single Pair of Gloves - Safety Glasses- Standard laboratory coat. - Nitrile gloves. - Basic eye protection.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, tubes, and solvents, before handling the compound.

Handling:

  • Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.

  • Weighing: When weighing the solid compound, use a balance within the containment of a fume hood. Handle with care to avoid creating dust.

  • Solubilizing: If preparing a solution, add the solvent slowly to the solid to prevent splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and weighing paper, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[1]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Storage: Store waste containers in a secure, designated area away from general laboratory traffic.

  • Institutional Guidelines: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[2][3]

IV. Experimental Protocols and Visualizations

Diagram 1: Workflow for Safe Handling of this compound

A Preparation - Designate work area (fume hood) - Verify emergency equipment - Assemble all materials B Don Personal Protective Equipment (PPE) - Gown, Double Gloves, Respirator, Goggles A->B C Handling this compound - Weighing (solid) - Solubilizing (liquid) B->C D Post-Handling Procedures - Clean work area - Decontaminate equipment C->D F Waste Disposal - Segregate solid and liquid waste - Label and store appropriately C->F E Doff PPE - Remove in correct order to avoid contamination D->E G Hand Hygiene - Wash hands thoroughly E->G

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Diagram 2: Personal Protective Equipment (PPE) Donning and Doffing Sequence

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Gown Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (Outer over cuff) Don3->Don4 Doff1 Outer Gloves Doff2 Gown & Inner Gloves Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: Recommended sequence for putting on and taking off PPE to minimize contamination risk.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.